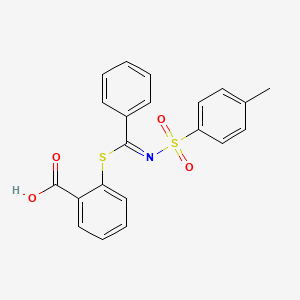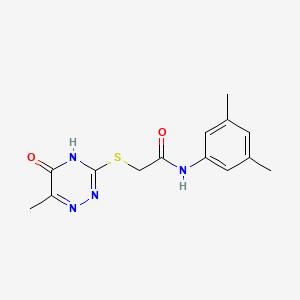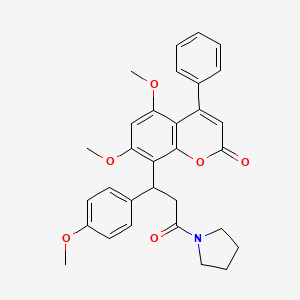![molecular formula C8H11NO B2698479 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole CAS No. 106681-22-5](/img/structure/B2698479.png)
1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” is a chemical compound with the CAS Number: 106681-22-5 . It has a molecular weight of 137.18 and its IUPAC name is 1-[2-(2-oxiranyl)ethyl]-1H-pyrrole . It is in liquid form .
Molecular Structure Analysis
The InChI code for “1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” is 1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” is a liquid at room temperature . It has a molecular weight of 137.18 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Colorimetric Chemosensors
Research into hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, closely related to the pyrrole derivatives, has led to the development of multifunctional colorimetric chemosensors. These chemosensors are capable of naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+ in solution, showcasing a significant shift in color in response to the presence of these ions. The utility of such sensors in environmental monitoring and biochemistry highlights the potential applications of related pyrrole compounds in creating sensitive and selective detection systems for various analytes (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Synthesis and Characterization of Pyrrole Derivatives
The synthesis and characterization of pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been extensively studied. These compounds serve as precursors for further chemical transformations, leading to the formation of heterocyclic compounds like oxiranes, oxazoles, and pyrazoles. Such studies underscore the versatility of pyrrole-based compounds in organic synthesis, offering pathways to a wide range of chemical entities with potential application in drug development, materials science, and catalysis (Singh, Rawat, & Sahu, 2014).
Electropolymerization and Conducting Polymers
Pyrrole and its derivatives have found significant application in the field of conducting polymers. Research into the electropolymerization of dipyrrol-1-ylalkanes, for example, highlights the potential of pyrrole-based monomers in creating conducting polymers with properties similar to poly(pyrroles). These polymers find applications in electronic devices, sensors, and electrochromic materials, illustrating the importance of pyrrole derivatives in advancing materials science and engineering (Neil, Garrard, & Partridge, 1993).
Safety and Hazards
The safety information for “1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” indicates that it is associated with several hazard statements including H227, H315, H318, H335 . These codes correspond to specific hazards: H227 - Combustible liquid; H315 - Causes skin irritation; H318 - Causes serious eye damage; H335 - May cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
Propriétés
IUPAC Name |
1-[2-(oxiran-2-yl)ethyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXXVWBSDOMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole | |
CAS RN |
106681-22-5 |
Source


|
| Record name | 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2698398.png)





![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)
![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)
![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

